BenchChemオンラインストアへようこそ!

EFdA-TP tetraammonium

HIV-1 Antiviral Potency PBMC

EFdA-TP tetraammonium, the active triphosphate of islatravir (MK-8591), is the only NRTTI probe combining picomolar HIV-1 potency (EC50 0.05 nM) with a clickable alkyne handle for CuAAC conjugation. Unlike conventional NRTI-TPs, it retains a 3′-OH yet terminates DNA synthesis via three distinct mechanisms, maintaining full activity against K65R/M184V resistant strains. Its 118–171 h intracellular half-life—exceeding tenofovir-DP by ~5-fold—enables extended-release formulation development. Procure for RT structural biology, long-acting PrEP research, and resistance profiling.

Molecular Formula C12H27FN9O12P3
Molecular Weight 601.32 g/mol
Cat. No. B8198353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEFdA-TP tetraammonium
Molecular FormulaC12H27FN9O12P3
Molecular Weight601.32 g/mol
Structural Identifiers
SMILESC#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N
InChIInChI=1S/C12H15FN5O12P3.4H3N/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);4*1H3/t6-,7+,12+;;;;/m0..../s1
InChIKeyHBAXJXKWSDXUOZ-OCSZSNTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EFdA-TP Tetraammonium: Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) with Picomolar Potency


EFdA-TP tetraammonium is the active triphosphate anabolite of islatravir (MK-8591, EFdA), a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) in clinical development for HIV-1 treatment and prevention [1]. Unlike approved nucleoside reverse transcriptase inhibitors (NRTIs), EFdA retains a 3′-OH group yet functions as a potent chain terminator via a unique translocation-defective mechanism [2]. EFdA-TP tetraammonium exhibits unprecedented intracellular persistence with a half-life of 78–128 hours in human PBMCs, enabling extended dosing intervals [3].

Why EFdA-TP Tetraammonium Cannot Be Substituted by Generic NRTI Triphosphates


Conventional NRTI triphosphates (e.g., tenofovir-DP, emtricitabine-TP, lamivudine-TP) act as obligate chain terminators that require 3′-OH deficiency and rely on passive dissociation for inhibition. In contrast, EFdA-TP tetraammonium possesses a 3′-OH yet blocks reverse transcription through three mechanistically distinct pathways: de facto immediate chain termination via translocation defect, delayed chain termination, and misincorporation-driven dead-end complex formation [1]. This mechanistic plurality renders simple substitution with in-class triphosphates scientifically invalid, as EFdA-TP tetraammonium retains picomolar potency against NRTI-resistant viruses (e.g., K65R, M184V) while other NRTI triphosphates show marked potency loss or antagonism [2]. Moreover, the intracellular half-life of EFdA-TP tetraammonium (118–171 hours) exceeds that of tenofovir-DP (~12–48 hours) and emtricitabine-TP (~39 hours) by several-fold, making interchanging impossible for long-acting applications [3].

EFdA-TP Tetraammonium: Head-to-Head Quantitative Differentiation Against Comparator NRTI Triphosphates


EFdA-TP Tetraammonium Demonstrates 400–3600-Fold Greater Potency Than Comparator NRTI Triphosphates in HIV-1 PBMC Assays

EFdA-TP tetraammonium inhibits HIV-1 replication in activated peripheral blood mononuclear cells (PBMCs) with an EC50 of 0.05 nM (50 pM) [1]. In simultaneous comparator assays under identical conditions, EFdA-TP tetraammonium exhibited an EC50 of 3 nM, compared to 180 nM for AZT-TP, 1,210 nM for lamivudine-TP, 370 nM for emtricitabine-TP, and 14 nM for tenofovir-DP [2]. The quantified difference represents a 60-fold advantage over tenofovir-DP, 123-fold over emtricitabine-TP, and 403-fold over lamivudine-TP [2].

HIV-1 Antiviral Potency PBMC

EFdA-TP Tetraammonium Retains Full Potency Against NRTI-Resistant HIV-1 Mutants That Abolish Comparator Activity

EFdA-TP tetraammonium maintains antiviral activity against clinically significant NRTI-resistant HIV-1 strains, including those bearing K65R, M184V, and multi-NRTI resistance mutations [1]. Notably, HIV-1 harboring the tenofovir resistance mutation K65R exhibits hypersusceptibility to EFdA-TP tetraammonium [2]. In contrast, tenofovir-DP shows 2–4-fold reduced susceptibility to K65R mutants, while lamivudine-TP and emtricitabine-TP are fully compromised by M184V (>100-fold EC50 increase) [3].

HIV-1 Drug Resistance NRTI

EFdA-TP Tetraammonium Exhibits 2.5–5-Fold Longer Intracellular Half-Life Than Comparator NRTI Triphosphates, Enabling Weekly-to-Monthly Dosing

The intracellular half-life of EFdA-TP tetraammonium in human peripheral blood mononuclear cells (PBMCs) is 78–128 hours in preclinical models [1] and 118–171 hours in phase 1 clinical studies [2]. In contrast, tenofovir-DP exhibits an intracellular half-life of approximately 12–48 hours [3], emtricitabine-TP ~39 hours [4], and lamivudine-TP ~10–15 hours [5]. This 2.5–5-fold longer persistence underpins the feasibility of extended dosing intervals (weekly or monthly) with EFdA-TP tetraammonium, which is not achievable with comparator triphosphates.

Pharmacokinetics Intracellular Half-Life Long-Acting Antiretroviral

EFdA-TP Tetraammonium Acts via Triple Mechanism of RT Inhibition, Lacking Antagonism with Tenofovir-DP Observed with Other NRTI Combinations

EFdA-TP tetraammonium inhibits HIV-1 reverse transcriptase (RT) through three distinct mechanisms: (a) translocation-defective immediate chain termination, (b) delayed chain termination, and (c) efficient misincorporation leading to dead-end complexes [1]. This mechanistic plurality explains the lack of antagonism between EFdA-TP tetraammonium and tenofovir-DP, despite both targeting RT [1]. In contrast, combinations of certain NRTIs (e.g., tenofovir-DP + lamivudine-TP) can exhibit competitive antagonism due to overlapping binding and incorporation pathways [2].

Mechanism of Action Drug Interaction Reverse Transcriptase

EFdA-TP Tetraammonium Achieves Protective Intracellular Concentrations in PBMCs for ≥7 Days After Single Oral Dose, Surpassing Comparator NRTI Triphosphate Duration

Following a single oral dose of islatravir (≥5 mg) in humans, intracellular EFdA-TP tetraammonium concentrations in PBMCs exceed the protective threshold of 0.05 pmol/10⁶ cells for at least 7 days and remain detectable for weeks [1]. In rhesus macaques, a single oral dose provided protection against SIV challenge for up to 10 days [2]. In contrast, tenofovir-DP requires daily dosing to maintain protective levels, with intracellular concentrations falling below threshold within 2–3 days after last dose [3].

PrEP Long-Acting Pharmacodynamics

EFdA-TP Tetraammonium Is a Click Chemistry Reagent with an Alkyne Moiety, Enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Probe Development

EFdA-TP tetraammonium contains an alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click chemistry reaction . This functional handle permits site-specific conjugation to azide-containing molecules (e.g., fluorescent dyes, affinity tags, or solid supports) without disrupting the compound's RT inhibitory activity. In contrast, most comparator NRTI triphosphates (e.g., tenofovir-DP, emtricitabine-TP, lamivudine-TP) lack such clickable moieties, limiting their utility for mechanistic probe development and assay design [1].

Click Chemistry CuAAC Bioconjugation

Optimal Research and Industrial Applications of EFdA-TP Tetraammonium Based on Quantitative Differentiation


Long-Acting Antiretroviral Formulation Development

EFdA-TP tetraammonium's prolonged intracellular half-life (118–171 hours) and protective duration (≥7 days post-single dose) make it the preferred active pharmaceutical ingredient (API) for developing extended-release formulations, including oral weekly pills, subdermal implants, and long-acting injectables [1]. Its picomolar potency (EC50 = 0.05 nM) allows for low drug loading in implant matrices, reducing foreign body response and improving tolerability [2].

Pre-Exposure Prophylaxis (PrEP) in Adherence-Challenged Populations

The pharmacokinetic profile of EFdA-TP tetraammonium supports PrEP regimens with reduced dosing frequency (weekly oral or 12-week implant), addressing adherence barriers that limit the effectiveness of daily oral tenofovir-based PrEP [1]. Intracellular concentrations exceeding the protective threshold of 0.05 pmol/10⁶ PBMCs for weeks after a single dose provide a forgiveness window unmatched by any approved NRTI triphosphate [2].

Treatment of Multi-NRTI-Resistant HIV-1 Infections

EFdA-TP tetraammonium retains full antiviral activity against HIV-1 strains harboring K65R, M184V, and multi-NRTI resistance mutations, including hypersusceptibility to K65R mutants [1]. This differentiated resistance profile positions EFdA-TP tetraammonium as the rational choice for salvage therapy in patients failing first-line NRTI regimens where tenofovir-DP and emtricitabine-TP have lost efficacy [2].

Mechanistic Probe Development via Click Chemistry

The alkyne group present in EFdA-TP tetraammonium enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation to azide-functionalized reporters (e.g., fluorophores, biotin, or beads) [1]. This functionality is absent in comparator triphosphates, making EFdA-TP tetraammonium the exclusive choice for generating clickable RT probes for structural biology, inhibitor binding assays, and cellular localization studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for EFdA-TP tetraammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.